molecular formula C10H8N2O3 B13657110 1-Methyl-7-nitroquinolin-2(1H)-one

1-Methyl-7-nitroquinolin-2(1H)-one

Cat. No.: B13657110
M. Wt: 204.18 g/mol
InChI Key: PCJXDBQPRPOFFV-UHFFFAOYSA-N
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Description

1-Methyl-7-nitroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the first position and a nitro group at the seventh position, along with a ketone functional group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-7-nitroquinolin-2(1H)-one can be synthesized through various methods. One common approach involves the nitration of 1-methylquinolin-2(1H)-one. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the seventh position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-Methyl-7-aminoquinolin-2(1H)-one.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: 1-Carboxy-7-nitroquinolin-2(1H)-one.

Scientific Research Applications

1-Methyl-7-nitroquinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Material Science: It is used in the synthesis of organic materials with specific electronic and optical properties, which are useful in the development of sensors and electronic devices.

    Chemical Biology: The compound is employed in chemical biology studies to probe biological pathways and identify new drug targets.

Mechanism of Action

The mechanism of action of 1-methyl-7-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or bind to receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methylquinolin-2(1H)-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    7-Nitroquinolin-2(1H)-one: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

    1-Methyl-4-nitroquinolin-2(1H)-one: The nitro group is positioned differently, affecting its chemical properties and reactivity.

Uniqueness

1-Methyl-7-nitroquinolin-2(1H)-one is unique due to the specific positioning of the methyl and nitro groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

1-methyl-7-nitroquinolin-2-one

InChI

InChI=1S/C10H8N2O3/c1-11-9-6-8(12(14)15)4-2-7(9)3-5-10(11)13/h2-6H,1H3

InChI Key

PCJXDBQPRPOFFV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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